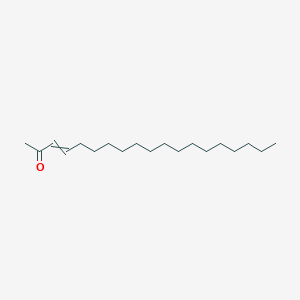![molecular formula C15H29BSi B14196356 trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane CAS No. 856675-79-1](/img/structure/B14196356.png)
trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane is a complex organosilicon compound characterized by its unique bicyclic structure. This compound contains a boron atom within its bicyclic framework, which is further functionalized with a prop-2-enyl group and a trimethylsilyl group. The presence of these functional groups and the boron atom imparts unique chemical properties to the compound, making it of interest in various fields of scientific research .
Preparation Methods
The synthesis of trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the bicyclic boron structure: This can be achieved through a Diels-Alder reaction between a suitable diene and a boron-containing dienophile.
Introduction of the prop-2-enyl group: This step involves the functionalization of the bicyclic boron structure with a prop-2-enyl group, typically through a Grignard reaction or a similar organometallic reaction.
Attachment of the trimethylsilyl group:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane can undergo various types of chemical reactions, including:
Oxidation: The boron atom in the compound can be oxidized to form boronic acids or boronate esters. Common oxidizing agents for this reaction include hydrogen peroxide and sodium perborate.
Reduction: The compound can be reduced to form borohydrides or other reduced boron species. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The prop-2-enyl group and the trimethylsilyl group can undergo substitution reactions with various nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boron atom typically yields boronic acids, while reduction can yield borohydrides.
Scientific Research Applications
Trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-silicon bonds. Its unique structure allows for selective functionalization and transformation of organic molecules.
Biology: In biological research, the compound can be used as a probe for studying boron-containing biomolecules and their interactions with other biological molecules.
Mechanism of Action
The mechanism by which trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[332]decan-10-yl]silane exerts its effects depends on the specific application and the molecular targets involvedThe prop-2-enyl group can also participate in various chemical reactions, such as addition and substitution reactions, which can further modulate the compound’s activity .
Comparison with Similar Compounds
Trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane can be compared with other similar compounds, such as:
Trimethylsilylborane: This compound contains a boron atom and a trimethylsilyl group, but lacks the bicyclic structure and the prop-2-enyl group.
Prop-2-enylborane: This compound contains a boron atom and a prop-2-enyl group, but lacks the trimethylsilyl group and the bicyclic structure.
Bicyclo[3.3.2]decane derivatives: These compounds contain the bicyclic structure, but may lack the boron atom and the functional groups present in this compound.
The uniqueness of this compound lies in its combination of a boron atom, a trimethylsilyl group, and a prop-2-enyl group within a bicyclic framework, which imparts unique chemical properties and reactivity to the compound.
Properties
CAS No. |
856675-79-1 |
|---|---|
Molecular Formula |
C15H29BSi |
Molecular Weight |
248.29 g/mol |
IUPAC Name |
trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane |
InChI |
InChI=1S/C15H29BSi/c1-5-12-16-14-10-6-8-13(9-7-11-14)15(16)17(2,3)4/h5,13-15H,1,6-12H2,2-4H3/t13?,14?,15-/m0/s1 |
InChI Key |
MVBGXWDIRQPQNY-NRXISQOPSA-N |
Isomeric SMILES |
B1([C@H](C2CCCC1CCC2)[Si](C)(C)C)CC=C |
Canonical SMILES |
B1(C2CCCC(C1[Si](C)(C)C)CCC2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


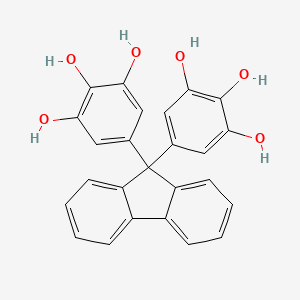
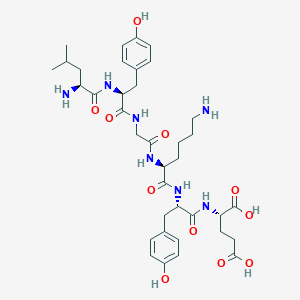
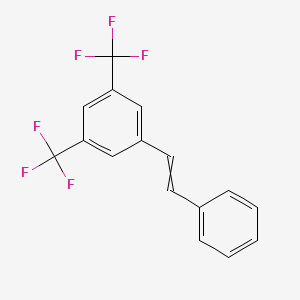
![2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile](/img/structure/B14196325.png)
![(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14196327.png)
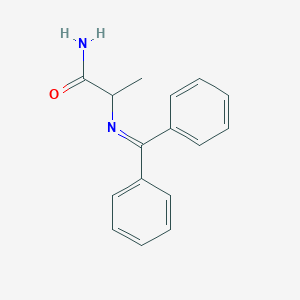
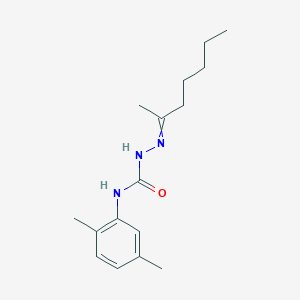
![3-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B14196342.png)
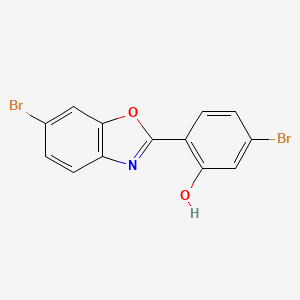
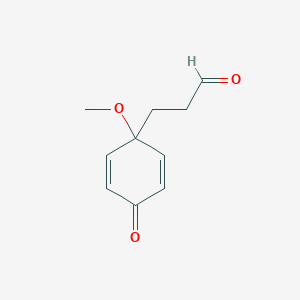
![n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14196366.png)
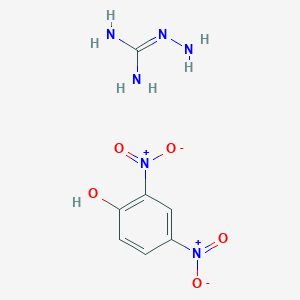
![Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane](/img/structure/B14196375.png)
